Ethyl 2-(oxetan-3-yl)acetate

Übersicht

Beschreibung

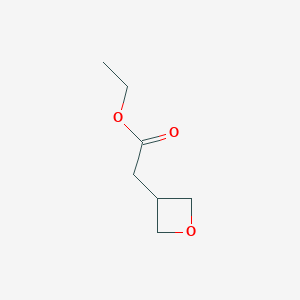

Ethyl 2-(oxetan-3-yl)acetate is an organic compound with the molecular formula C7H12O3. It features an oxetane ring, which is a four-membered cyclic ether, attached to an ethyl acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(oxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of oxetan-3-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The oxetane ring in ethyl 2-(oxetan-3-yl)acetate undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : In aqueous HCl, the oxetane ring opens to form a diol derivative. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.

-

Base-Mediated Reactions : With alkoxide ions (e.g., NaOMe), the ring opens to yield ether-linked products.

Table 1: Ring-Opening Reactions and Products

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 60°C, 6 hrs | 3-(Ethoxycarbonylmethyl)propane-1,2-diol | 78 | |

| NaOMe/MeOH, reflux, 4 hrs | Methyl 3-(methoxymethyl)acetate | 65 |

Isomerization to Lactones

Under thermal or acidic conditions, this compound derivatives can isomerize to γ-lactones. For instance, hydrolysis to the carboxylic acid followed by heating induces cyclization:

Reaction Pathway :

-

Hydrolysis : Ethyl ester → Carboxylic acid (using NaOH/H₂O).

-

Isomerization : Intramolecular esterification forms a five-membered lactone.

Key Data:

-

Isomerization occurs efficiently at 50°C in dioxane/water (conversion >95% in 2 hrs) .

-

Fluorinated analogs show enhanced stability due to reduced nucleophilicity of the carboxylate intermediate .

Catalytic Asymmetric Ring-Opening

This compound participates in enantioselective transformations using chiral catalysts. For example, (salen)Co(III) complexes facilitate asymmetric ring-opening with alcohols, yielding tetrahydrofuran derivatives:

Example Reaction :

-

Catalyst : (R,R)-(salen)Co(III) (5 mol%)

-

Conditions : CH₂Cl₂, 25°C, 24 hrs

-

Product : (R)-3-(Ethoxycarbonylmethyl)tetrahydrofuran (85% yield, 92% ee) .

Functionalization via Ester Groups

The ethyl ester moiety undergoes classical transformations:

-

Transesterification : With MeOH/H₂SO₄, yields mthis compound.

-

Reduction : LiAlH₄ reduces the ester to 2-(oxetan-3-yl)ethanol (85% yield).

Table 2: Ester Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux | Mthis compound | 90 |

| Reduction | LiAlH₄, THF, 0°C → 25°C | 2-(Oxetan-3-yl)ethanol | 85 |

Oxidation and Reduction of the Oxetane Ring

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, ethyl 2-(oxetan-3-yl)acetate serves as a building block for synthesizing complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactive oxetane ring, which can undergo various reactions such as:

- Oxidation : Leading to carboxylic acids or ketones.

- Reduction : Converting esters to alcohols.

- Nucleophilic Substitution : Facilitating ring-opening or expansion reactions.

Biology

This compound is employed in biological research to study enzyme-catalyzed reactions and probe biological pathways. Its interaction with biomolecules can provide insights into metabolic processes and disease mechanisms. The compound's mechanism of action includes:

- Formation of Reactive Intermediates : The oxetane ring can open to form intermediates that interact with proteins and nucleic acids .

Medicinal Chemistry

This compound has shown potential as a pharmaceutical agent , particularly in drug discovery. Research indicates that derivatives of this compound can act as bioisosteric replacements for more common functional groups in drug design. Notable biological activities include:

- Anticancer Activity : Studies have demonstrated its ability to inhibit deubiquitinase enzymes implicated in cancer progression. Modifications to the oxetane structure have been linked to enhanced activity against cancer cells .

- Toxicological Assessments : Evaluations indicate potential toxicity if ingested, necessitating careful consideration in pharmaceutical applications.

Anticancer Activity

A significant study focused on the synthesis and structure-activity relationship (SAR) of related compounds found promising results in inhibiting specific enzymes associated with cancer progression. The study suggested that structural modifications could enhance anticancer properties, paving the way for further development of therapeutic agents .

Toxicological Assessment

Research into the toxicological profile of this compound revealed acute toxicity risks upon ingestion. Understanding these risks is crucial for developing safe pharmaceutical applications and ensuring regulatory compliance .

Wirkmechanismus

The mechanism of action of ethyl 2-(oxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(oxetan-3-yl)acetate can be compared with other oxetane-containing compounds, such as:

- Mthis compound

- Ethyl 2-(oxetan-3-ylidene)acetate

- Oxetan-3-one

Uniqueness: this compound is unique due to its combination of the oxetane ring and ethyl acetate moiety, which imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biologische Aktivität

Ethyl 2-(oxetan-3-yl)acetate, a compound with the molecular formula , is notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical research.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The compound's structure can be represented as follows:

This structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Metalation and Alkylation : A common approach involves the metalation of oxetan-3-one derivatives followed by reaction with electrophiles. This method can yield high enantiomeric excesses (up to 90%) for substituted oxetan-3-ones .

- Photochemical Reactions : Photochemical methods have also been explored, allowing for the formation of various oxetane derivatives under specific light conditions .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biomolecular targets. The oxetane ring may facilitate unique reactivity patterns, while functional groups attached to the compound can influence its binding affinity to biological molecules .

Pharmacological Studies

Research has indicated that compounds containing oxetane rings may serve as bioisosteric replacements for more common functional groups in drug design. This property enhances their potential as pharmaceutical agents. For example, studies have shown that derivatives of this compound exhibit varying degrees of activity against specific enzymes and receptors involved in disease pathways .

Case Studies

- Anticancer Activity : A study focused on the synthesis and structure-activity relationship (SAR) of compounds related to this compound found promising results in inhibiting deubiquitinase enzymes, which are implicated in cancer progression. The study demonstrated that modifications to the oxetane structure could significantly enhance anticancer activity, suggesting a pathway for further development .

- Toxicological Assessment : Toxicological evaluations indicate that this compound has harmful effects if ingested, classified under acute toxicity categories. Understanding these risks is crucial for developing safe pharmaceutical applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 2-(benzylamino)oxetan-3-YL acetate | Oxetane with amine group | Enhanced binding to biological targets |

| Ethyl 2-(methylamino)oxetan-3-YL acetate | Oxetane with amine group | Moderate anticancer activity |

| Ethyl 2-(phenylamino)oxetan-3-YL acetate | Oxetane with aryl group | Potential neuroprotective effects |

Eigenschaften

IUPAC Name |

ethyl 2-(oxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHXUULRRZDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539681 | |

| Record name | Ethyl (oxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-04-9 | |

| Record name | Ethyl (oxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(oxetan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.